2-Thiopheneacetic acid
Overview
Description
2-Thiopheneacetic acid, also known as 2-Thienylacetic acid, is an organosulfur compound with the formula HO2CCH2C4H3S . It is a member of thiophenes and a monocarboxylic acid . It is functionally related to acetic acid and is a conjugate acid of a thien-2-ylacetate .
Synthesis Analysis
2-Thiopheneacetic acid can be synthesized from 2-thiophene ethanol. The process involves dissolving 128 grams of 2-thiophene ethanol in 0.5 liter of anisole, stirring and raising the temperature to 80°C, adding 5 grams of catalyst bentonite, 60 grams of co-catalyst triethylamine, and introducing 64 grams of dry oxygen . The reaction is stirred at 80°C for 10 hours, and after cooling down, it is separated and purified to obtain 2-thiopheneacetic acid .Molecular Structure Analysis
The empirical formula of 2-Thiopheneacetic acid is C6H6O2S . Its molecular weight is 142.18 . The SMILES string representation is OC(=O)Cc1cccs1 .Chemical Reactions Analysis
2-Thiopheneacetic acid can react with other compounds to form new substances. For example, it can be used in the preparation of rosette-like nanoscale gold materials .Physical And Chemical Properties Analysis
2-Thiopheneacetic acid is a white to light yellow crystal powder . It has a melting point of 63-64 °C and a boiling point of 160 °C/22 mmHg . It is soluble in water, ethanol, ether, and carbon tetrachloride .Scientific Research Applications
Preparation of Poly(2-thiopheneacetic acid) Coating on Magnetite Nanoparticles
2-Thiopheneacetic acid has been used in the preparation of a poly(2-thiopheneacetic acid) coating on magnetite nanoparticles with one single carbon layer . This coating was used for selective magnetic solid-phase extraction of Canthin-6-one alkaloids in Eurycoma longifolia . The functional Fe3O4@1C NPs combined with poly(2-thiopheneacetic acid) showed good extraction efficiency for canthin-6-one alkaloids .
Adsorption on Resin
2-Thiopheneacetic acid has been investigated for its adsorption on XAD-4, NDA-100 and ND-90 resin . This could be useful in various applications where adsorption of specific compounds is required.
Synthesis of Polymeric Complex of Cu (II)
A new polymeric complex of Cu (II) and 2-thiopheneacetic acid has been synthesized and characterized by IR and Raman spectroscopy . This could have potential applications in materials science and chemistry.
Preparation of Rosette-like Nanoscale Au Materials
2-Thiopheneacetic acid has been used in the preparation of rosette-like nanoscale Au materials . These materials could have potential applications in nanotechnology and materials science.
Mechanism of Action
Target of Action
2-Thiopheneacetic acid is an organosulfur compound . It is primarily used in the preparation of rosette-like nanoscale Au materials . .
Mode of Action
It is known to be a precursor to the antibiotics cephaloridine and cephalothin , suggesting it may have antibacterial properties
Biochemical Pathways
It is known to be involved in the synthesis of cephaloridine and cephalothin , two antibiotics that inhibit bacterial cell wall synthesis.
Result of Action
As a precursor to the antibiotics cephaloridine and cephalothin , it may contribute to their antibacterial effects.
Action Environment
It is known to be sensitive to oxygen and light, and it can oxidize and discolor
Safety and Hazards
2-Thiopheneacetic acid is classified as a hazardous substance. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-Thiopheneacetic acid are not mentioned in the search results, it is worth noting that thiophene-based compounds are considered privileged structures for the design and discovery of novel anti-inflammatory agents . This suggests potential future research directions in the development of new drugs for treating inflammatory diseases.
properties
IUPAC Name |
2-thiophen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062059 | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1918-77-0, 69492-74-6 | |
Record name | 2-Thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thienylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiopheneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069492746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thienylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPHENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8S4F49X7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Thiopheneacetic acid?
A1: The molecular formula of 2-Thiopheneacetic acid is C6H6O2S, and its molecular weight is 142.18 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Thiopheneacetic acid?
A2: 2-Thiopheneacetic acid can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide information about the functional groups, structure, and purity of the compound. [, , , , , , ]
Q3: What is the melting point of 2-Thiopheneacetic acid?
A3: The melting point of 2-Thiopheneacetic acid was determined to be 335.745 K (62.595 °C) through adiabatic calorimetry. []
Q4: How does 2-Thiopheneacetic acid perform as an adsorbate on various resins?
A4: Studies have investigated the adsorption thermodynamics and kinetics of 2-Thiopheneacetic acid on resins like XAD-4, NDA-100, and ND-90. Results indicate Langmuir monolayer adsorption on XAD-4 and a combination of monolayer adsorption, capillary condensation, and micropore volume filling on NDA-100 and ND-90. [, ]
Q5: Can 2-Thiopheneacetic acid be used in the fabrication of electrically conductive scaffolds?
A5: Yes, research has shown the successful fabrication of electrically conductive scaffolds utilizing a thiophene-functionalized hyperbranched aliphatic polyester derived from 2-Thiopheneacetic acid, along with polythiophene and poly(ε-caprolactone). This innovative scaffold holds promise for tissue engineering applications. []
Q6: What are some applications of 2-Thiopheneacetic acid in organic synthesis?
A6: 2-Thiopheneacetic acid is a valuable building block in organic synthesis. It can be used to synthesize various derivatives, including thioureides, amides, and esters, which exhibit diverse biological activities. [, , , ]
Q7: Does 2-Thiopheneacetic acid play a role in the synthesis of nanoparticles?
A7: Yes, 2-Thiopheneacetic acid has been employed in the synthesis of gold nanorosettes. It acts as a reducing agent for gold ions and simultaneously polymerizes into polythiophene derivatives, which guide the formation of the rosette-like nanostructures. These nanostructures exhibit potential as SERS-active substrates. []
Q8: Have there been any computational studies on the hydrogen bonding properties of 2-Thiopheneacetic acid?
A8: Yes, theoretical models have been developed to understand the hydrogen bond infrared spectra in 2-Thiopheneacetic acid crystals. These models consider factors like Fermi resonance, Davydov coupling effects, and isotopic substitution to accurately reproduce and predict spectral features. [, ]
Q9: How does the presence of the thiophene ring in 2-Thiopheneacetic acid impact its properties compared to similar aliphatic carboxylic acids?
A9: The thiophene ring introduces unique electronic properties to 2-Thiopheneacetic acid compared to aliphatic analogs. It can influence acidity, reactivity, and interactions with other molecules. [, , ]
Q10: Are there any known challenges or considerations regarding the stability or formulation of 2-Thiopheneacetic acid?
A10: While specific stability and formulation challenges are not extensively detailed in the provided research, it's important to consider potential issues like oxidation sensitivity, particularly for the sulfur atom in the thiophene ring. Formulation strategies may involve using antioxidants or appropriate packaging to mitigate such concerns. [, , ]
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